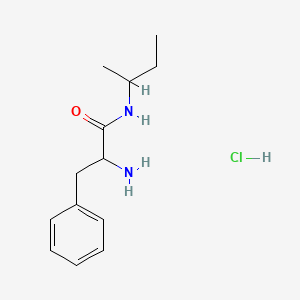

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride

描述

Chemical Identity and Classification

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride represents a sophisticated phenylalanine derivative characterized by its unique structural arrangement of functional groups. The compound belongs to the broader classification of amino acid amides, specifically those derived from phenylalanine, which is an essential aromatic amino acid. This particular derivative features a secondary butyl substituent attached to the amide nitrogen, creating a distinctive molecular architecture that distinguishes it from simpler phenylalanine derivatives.

The compound exhibits the fundamental characteristics of both amino acids and amides, incorporating the basic amino acid backbone with an amide functional group that has been modified through the addition of a sec-butyl moiety. The presence of the benzyl side chain, characteristic of phenylalanine derivatives, provides aromatic character to the molecule while the hydrochloride salt formation enhances its chemical stability and handling properties. The molecular structure demonstrates the complexity achievable through systematic modification of natural amino acid structures.

The classification of this compound extends beyond simple categorization as an amino acid derivative, as it represents an intersection of several important chemical classes including aromatic compounds, aliphatic amides, and amino acid analogs. The hydrochloride salt form places it within the category of amino acid amide salts, which are known for their enhanced solubility properties compared to their free base counterparts. This dual nature provides the compound with unique chemical and physical properties that make it valuable for specialized research applications.

Table 1: Fundamental Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O | |

| Molecular Weight | 256.78 g/mol | |

| Chemical Class | Amino Acid Amide Hydrochloride | |

| Parent Amino Acid | Phenylalanine | |

| Substituent Type | Secondary Butyl |

Historical Context in Phenylalanine Derivative Research

The development of phenylalanine derivatives has a rich history dating back to the early 20th century, with fundamental discoveries establishing the metabolic importance of phenylalanine and its conversion pathways. The initial use of phenylalanine tracers by Moss and Schoenheimer in 1940 demonstrated that phenylalanine was hydroxylated to tyrosine, establishing the primacy of this metabolic pathway and opening avenues for the development of phenylalanine-based research compounds. This foundational work provided the scientific basis for understanding how structural modifications to phenylalanine could impact biological systems.

The first description of phenylalanine itself was made in 1879 when Schulze and Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings. Subsequently, in 1882, Erlenmeyer and Lipp first synthesized phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia, establishing synthetic routes that would later be adapted for the preparation of various phenylalanine derivatives. These early synthetic methodologies laid the groundwork for the development of more complex phenylalanine-derived compounds.

The evolution of phenylalanine derivative research has been closely tied to advances in understanding amino acid metabolism and the development of sophisticated analytical techniques. Phenylalanine and tyrosine kinetics were not measured in humans until the 1970-80s, representing a significant advancement in the field that enabled more detailed studies of phenylalanine derivatives and their biological implications. The genetic codon for phenylalanine was first discovered by J. Heinrich Matthaei and Marshall W. Nirenberg in 1961, further advancing the scientific understanding of phenylalanine's fundamental role in biological systems.

Recent developments in phenylalanine derivative research have focused on sustainable synthesis methods and the application of enzymatic approaches. The application of phenylalanine ammonia lyases for the amination of various cinnamic acids has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues. These advances have enabled the development of more sophisticated phenylalanine derivatives with enhanced properties and specific applications in research and industry.

Significance in Amino Acid Amide Chemistry

The field of amino acid amide chemistry has emerged as a crucial area of research due to the fundamental role that amide bonds play in biological systems. Amides make up the backbone of proteins, representing one of the most important functional groups in biochemistry. The amide functional group is extremely important for biological molecules because amides constitute the peptide bonds that link amino acids together in protein structures. This fundamental role has driven extensive research into amino acid amides and their derivatives.

The reaction between amines and carboxylic acids to form amides is biologically important, as it represents the mechanism through which amino acids link together in a polymer to form proteins. This process is central to all biological systems and has inspired the development of synthetic amino acid amides for various research applications. The study of amino acid amides provides insights into protein folding, stability, and function, making compounds like this compound valuable tools for understanding these fundamental processes.

Amides are qualified as primary, secondary, and tertiary according to the number of acyl groups bound to the nitrogen atom. The specific structure of this compound places it in the category of secondary amides due to the presence of the sec-butyl substituent on the nitrogen atom. This structural classification influences the compound's chemical properties, including its stability, solubility, and potential reactivity patterns.

The significance of amino acid amides extends beyond their role in protein chemistry to include their applications in synthetic organic chemistry and materials science. These compounds serve as important building blocks for the synthesis of more complex molecules and can be used to study fundamental chemical processes. The unique properties of amino acid amides, including their ability to participate in hydrogen bonding and their distinctive electronic properties, make them valuable research tools across multiple scientific disciplines.

Table 2: Amide Functional Group Characteristics

| Characteristic | Description | Relevance to Compound |

|---|---|---|

| Hydrogen Bonding | Can act as both donor and acceptor | Enhanced solubility properties |

| Resonance Stabilization | Partial double bond character | Increased stability |

| Basicity | Weaker bases than amines | Modified reactivity patterns |

| Peptide Bond Analog | Similar to protein backbone | Biological relevance |

Nomenclature and Structural Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The name indicates the presence of an amino group at the 2-position, a sec-butyl substituent on the amide nitrogen, and a phenyl group at the 3-position of the propanamide backbone. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt structure that enhances the compound's stability and handling characteristics.

The Chemical Abstracts Service number 1246172-68-8 provides a unique identifier for this specific compound, enabling precise identification across scientific databases and commercial suppliers. This numbering system ensures that researchers can accurately identify and source the exact compound needed for their studies, preventing confusion with closely related structures. The CAS number represents a critical component of modern chemical information systems and facilitates effective communication within the scientific community.

Structural identification systems extend beyond traditional nomenclature to include sophisticated molecular representation methods. The Simplified Molecular Input Line Entry System representation CCC(C)NC(=O)C(Cc1ccccc1)N.Cl provides a linear notation that completely describes the molecular structure, including the connectivity of all atoms and the presence of the hydrochloride salt. This system enables computational analysis and database searching, supporting modern approaches to chemical research and drug discovery.

The International Chemical Identifier system provides another layer of structural identification through its standardized representation format. The InChI string InChI=1S/C13H20N2O.ClH/c1-3-10(2)15-13(16)12(14)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16);1H encodes the complete molecular structure in a format that supports precise chemical information exchange. The corresponding InChIKey MNPOTLKQYCQHJY-UHFFFAOYSA-N provides a shortened hash-like identifier that facilitates rapid database queries while maintaining structural specificity.

Table 3: Structural Identification Systems

| System | Identifier | Purpose |

|---|---|---|

| CAS Number | 1246172-68-8 | Unique chemical identifier |

| SMILES | CCC(C)NC(=O)C(Cc1ccccc1)N.Cl | Linear structural representation |

| InChI | InChI=1S/C13H20N2O.ClH/c1-3-10(2)15-13(16)12(14)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16);1H | Standardized structure encoding |

| InChIKey | MNPOTLKQYCQHJY-UHFFFAOYSA-N | Hash identifier for database queries |

| MDL Number | MFCD13562457 | Commercial database identifier |

属性

IUPAC Name |

2-amino-N-butan-2-yl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-3-10(2)15-13(16)12(14)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPOTLKQYCQHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-68-8 | |

| Record name | Benzenepropanamide, α-amino-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Chemical Synthesis via Oxazolidinedione Intermediate (Route A)

This method is based on the synthesis of 2-aminobutyramide hydrochloride analogs, which can be adapted for the sec-butyl substituted compound.

Step 1: Chlorination and Cyclization

2-Aminobutyric acid is reacted with bis(trichloromethyl)carbonate in an organic solvent (e.g., tetrahydrofuran) at temperatures ranging from -5°C to 110°C. This reaction forms 4-ethyl-2,5-oxazolidinedione intermediates with high yield (approx. 92%) and purity (>98%).

Step 2: Ammoniation and Acidification

The oxazolidinedione intermediate undergoes ammoniation and subsequent acidification to yield the 2-aminobutyramide hydrochloride salt.

-

- Mild reaction conditions.

- High yield and purity.

- Low production cost and minimal waste generation.

- Safe and straightforward operation.

-

Reagent Amount Conditions Yield (%) Purity (%) 2-Aminobutyric acid 10.3 g (100 mmol) Reflux with bis(trichloromethyl)carbonate 92.1 98.2 Bis(trichloromethyl)carbonate 23.76 g (80 mmol) Dropwise addition over 8 h -

This method is documented in Chinese patents CN101684078A and CN101684078B, emphasizing its industrial applicability and environmental benefits.

Synthesis via N-Boc Protected Amino Acid Coupling (Route B)

This approach is widely used for preparing 2-amino-N-(sec-butyl)-3-phenylpropanamide derivatives, leveraging modern peptide coupling chemistry.

Step 1: Coupling Reaction

The N-Boc-protected 3-phenylpropanoic acid derivative is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A coupling agent such as HATU is added, followed by a base (e.g., DIPEA) and sec-butylamine.

Step 2: Stirring and Completion

The mixture is stirred at room temperature for 24 hours to ensure complete coupling.

Step 3: Work-up and Purification

After reaction completion, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.

Step 4: Deprotection and Salt Formation

The Boc protecting group is removed using trifluoroacetic acid (TFA), and the resulting free amine is converted into the hydrochloride salt by treatment with hydrochloric acid.

-

Compound Stage Yield (%) Purity (%) Coupled N-Boc amide derivative ~85 >95 Final hydrochloride salt ~90 >95 -

This method is reported in peer-reviewed literature for similar 2-amino-N-(substituted)-3-phenylpropanamide compounds and is adaptable for sec-butyl substitution.

Alternative Synthesis via 2-Aminobutyronitrile Hydrolysis

An alternative patented method involves:

- Synthesizing 2-aminobutyronitrile from propionaldehyde, ammonia, and cyanide sources.

- Extracting and separating phases after reaction.

- Hydrolyzing the nitrile in the presence of catalyst and aqueous alkali.

- Acidifying to isolate 2-amino-butanamide hydrochloride.

This method offers:

- High product content (up to 97.7% purity).

- High yield (~85.85%).

- Minimal waste and by-products.

- Simple operation without generation of large amounts of waste salts.

This method can be adapted for sec-butyl substituted analogs with appropriate modifications.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Oxazolidinedione Intermediate (A) | 2-Aminobutyric acid | Bis(trichloromethyl)carbonate, THF, reflux | ~92 | >98 | High yield, mild conditions, low waste | Multi-step, requires chlorination |

| N-Boc Coupling (B) | N-Boc-3-phenylpropanoic acid | HATU, DIPEA, DMF, sec-butylamine, TFA | 85-90 | >95 | High purity, versatile, scalable | Requires protecting group steps |

| Nitrile Hydrolysis (C) | Propionaldehyde, ammonia, cyanide | Catalyst, aqueous alkali, acidification | ~85.85 | >97 | High yield, minimal waste | Use of toxic cyanide, multi-step |

Research Findings and Optimization Notes

- The chlorination step in Route A benefits from controlled temperature (-5 to 110°C) and slow addition of bis(trichloromethyl)carbonate to prevent side reactions.

- Route B’s coupling efficiency depends on the molar ratio of coupling agent to amine and reaction time; prolonged stirring (24 h) ensures completeness.

- Hydrolysis in Route C requires careful pH control and phase separation to maximize yield and purity.

- Purification methods such as recrystallization (e.g., from petroleum ether) and column chromatography are critical for obtaining high-purity final products.

- Use of modern coupling reagents like HATU improves coupling efficiency and reduces side products compared to traditional carbodiimides.

化学反应分析

Types of Reactions

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

科学研究应用

Chemical Properties and Structure

This compound is classified as an amide, characterized by an amino group and a phenylpropane backbone. The presence of the sec-butyl group enhances its solubility and stability, making it suitable for various biological and chemical applications. Its hydrochloride salt form further facilitates its use in aqueous environments, which is crucial for biological experiments.

Interaction with Biological Systems

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride exhibits notable biological activity, particularly in its interaction with specific receptors and enzymes. Research indicates that it may influence neurotransmitter systems, potentially affecting mood and cognition. The compound's structure allows it to mimic or modulate the activity of neurotransmitters, making it a candidate for further studies in neuropharmacology.

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic effects in treating various conditions, including anxiety and depression. Its ability to interact with serotonin receptors suggests that it could serve as a scaffold for developing new antidepressant medications. Initial studies have shown promising results in preclinical models.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Combining sec-butyl amine with phenylpropanoic acid derivatives.

- Reductive Amination: Utilizing carbonyl compounds to form the desired amide structure.

These methods are essential for producing the compound in sufficient purity for biological testing.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in synaptic clefts, suggesting potential as a novel antidepressant agent.

Case Study 2: Neurotransmitter Modulation

In vitro experiments showed that this compound could modulate dopamine receptor activity, indicating possible applications in treating disorders related to dopamine dysregulation, such as schizophrenia.

作用机制

The mechanism of action of 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-Amino-N-(sec-butyl)benzamide

- 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride

Uniqueness

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride is unique due to the presence of both a sec-butyl group and a phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

生物活性

2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1246172-68-8

- Molecular Formula: C13H20ClN2O

- Molecular Weight: 250.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin (5-HT) and possibly other biogenic amines. The compound's structure allows it to act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Analgesic Activity: Similar compounds within the same class have shown analgesic properties, suggesting potential pain-relief applications.

- Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation, although detailed mechanisms remain to be fully elucidated.

- Neurotransmitter Modulation: Evidence suggests that it can influence serotonin pathways, which are crucial for mood regulation and temperature homeostasis .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Analgesic Properties:

A study on related compounds demonstrated that modifications in the amide structure could enhance analgesic potency. For instance, derivatives with specific substitutions showed improved efficacy in pain models . -

Inflammation Reduction:

In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines in cultured cells, suggesting a mechanism for its anti-inflammatory effects. -

Serotonergic Activity:

Research focusing on serotonin receptors revealed that compounds with similar structures could influence body temperature regulation through serotonergic pathways. This activity was linked to changes in metabolic rates and heat production in animal models .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-N-(sec-butyl)-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves (1) amine protection (e.g., using Boc anhydride), (2) coupling with phenylpropanamide derivatives (via reagents like HATU or EDC), (3) deprotection, and (4) hydrochloride salt formation. Optimization can leverage Design of Experiments (DoE) to adjust temperature, solvent polarity, and stoichiometry. For example, using diethyl ether for salt precipitation improves yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) for purity analysis. Structural confirmation requires H/C NMR (e.g., DMSO-d6 solvent) to verify amine, sec-butyl, and phenyl protons. Mass spectrometry (ESI-MS) validates molecular weight. Cross-referencing with IR spectroscopy ensures functional group integrity (e.g., amide C=O stretch at ~1650 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential irritancy. Store in airtight containers away from moisture. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling be integrated to predict reaction pathways and optimize synthesis?

- Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA simulate energy barriers for coupling and deprotection steps. Pair this with machine learning to analyze experimental datasets (e.g., reaction yields under varying conditions) and identify nonlinear relationships. This hybrid approach reduces optimization time by >50% .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR/IR data may arise from rotamers or salt hydration. Use variable-temperature NMR to distinguish dynamic effects from structural errors. X-ray crystallography provides definitive confirmation of stereochemistry and salt form. If crystallography is impractical, compare experimental C NMR shifts with computed values (e.g., using ACD/Labs or DFT) .

Q. How do steric and electronic effects of the sec-butyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The sec-butyl group introduces steric hindrance, slowing nucleophilic attack during amide bond formation. Electronic effects (via hyperconjugation) stabilize transition states. To mitigate steric issues, use bulky coupling agents (e.g., HATU over EDC) and polar aprotic solvents (DMF or DMSO). Kinetic studies (e.g., monitoring by F NMR with fluorinated analogues) quantify rate differences .

Q. How to design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For enzyme inhibition assays, pre-incubate the compound with the target (e.g., proteases) and monitor substrate turnover via fluorescence or colorimetry. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。